molecular formula C10H4BrN3OS2 B12972092 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde

5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B12972092
M. Wt: 326.2 g/mol
InChI Key: KGANTFWQDILNOZ-UHFFFAOYSA-N
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Description

5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a thiophene-2-carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄), bases (triethylamine), and solvents (toluene, THF)

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carboxylic acid

    Reduction: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-methanol

Scientific Research Applications

5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiadiazole-pyridine core with a thiophene-2-carbaldehyde moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.

Properties

Molecular Formula

C10H4BrN3OS2

Molecular Weight

326.2 g/mol

IUPAC Name

5-(7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H4BrN3OS2/c11-6-3-12-9(10-8(6)13-17-14-10)7-2-1-5(4-15)16-7/h1-4H

InChI Key

KGANTFWQDILNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=NC=C(C3=NSN=C23)Br)C=O

Origin of Product

United States

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